

Neladenoson: A Technical Guide to its Chemical Structure, Synthesis, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Neladenoson is a potent and selective partial agonist of the adenosine A1 receptor, a G protein-coupled receptor implicated in various physiological processes, particularly in the cardiovascular system. Due to its pharmacological profile, **Neladenoson** has been investigated as a potential therapeutic agent for heart failure. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis pathway, and the intracellular signaling cascades modulated by **Neladenoson**. All quantitative data are presented in structured tables, and experimental protocols for key reactions are detailed. Furthermore, signaling pathways and the synthetic route are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular pharmacology and chemical development.

Chemical Structure and Properties

Neladenoson is a complex heterocyclic molecule with the systematic IUPAC name 2-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-[4-(2-hydroxyethoxy)phenyl]-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile[1]. Its chemical and physical properties are summarized in the table below.



Property	Value	Source
Molecular Formula	C29H24CIN5O2S2	[1]
Molecular Weight	574.1 g/mol	[1]
IUPAC Name	2-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-[4-(2-hydroxyethoxy)phenyl]-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile	[1]
CAS Number	1239234-36-6	[1]

Neladenoson's structure features a central dicyanopyridine core, which is crucial for its activity. The various substituents on this core, including the chlorophenyl-thiazole moiety and the pyrrolidinyl group, contribute to its high affinity and selectivity for the adenosine A1 receptor.

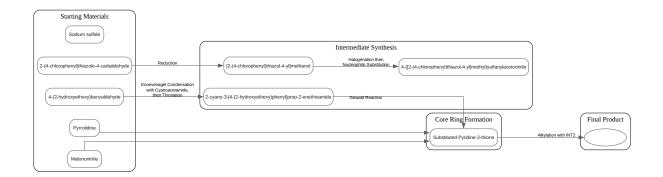
A prodrug, **Neladenoson** bialanate, was developed to improve the solubility and oral bioavailability of **Neladenoson**. This prodrug is an L-alanyl-L-alaninate ester of **Neladenoson**, which is rapidly cleaved in the body to release the active parent molecule.

Property	Value	Source
Molecular Formula	C35H34CIN7O4S2	_
Molecular Weight	716.3 g/mol	
IUPAC Name	2-[4-[2-[[2-(4- chlorophenyl)-1,3-thiazol-4- yl]methylsulfanyl]-3,5-dicyano- 6-pyrrolidin-1-ylpyridin-4- yl]phenoxy]ethyl (2S)-2- [[(2S)-2- aminopropanoyl]amino]propan oate	
CAS Number	1239309-58-0	_



Synthesis Pathway

The synthesis of **Neladenoson** is a multi-step process that originates from the development of its predecessor, Capadenoson. The core of the synthesis involves the construction of the substituted dicyanopyridine ring and the subsequent attachment of the side chains. While specific patents outlining the exact industrial synthesis are proprietary, the general synthetic strategy can be inferred from medicinal chemistry literature. A plausible synthetic route is outlined below.



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A plausible synthetic pathway for **Neladenoson**.

Experimental Protocols

Step 1: Synthesis of Intermediate 1 (INT1) - [2-(4-chlorophenyl)thiazol-4-yl]methanol

Foundational & Exploratory





- Methodology: 2-(4-chlorophenyl)thiazole-4-carbaldehyde is reduced using a mild reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol.
- Procedure: To a solution of 2-(4-chlorophenyl)thiazole-4-carbaldehyde in methanol at 0 °C, sodium borohydride is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the desired alcohol.

Step 2: Synthesis of Intermediate 2 (INT2) - 4-{[2-(4-chlorophenyl)thiazol-4-yl]methyl}sulfanylacetonitrile

- Methodology: The alcohol (INT1) is first converted to a halide (e.g., chloride or bromide)
 using a halogenating agent like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
 The resulting halide is then reacted with a sulfur nucleophile, such as the sodium salt of
 mercaptoacetonitrile.
- Procedure: To a solution of [2-(4-chlorophenyl)thiazol-4-yl]methanol in a suitable solvent (e.g., dichloromethane), thionyl chloride is added dropwise at 0 °C. The mixture is stirred at room temperature until the reaction is complete. The solvent is evaporated, and the crude halide is used directly in the next step. A solution of mercaptoacetonitrile and a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF) is prepared at 0 °C. The halide is then added to this solution, and the reaction is stirred at room temperature. After completion, the reaction is worked up by adding water and extracting the product with an organic solvent.

Step 3: Synthesis of the Pyridine Core (INT4)

Methodology: A plausible approach for the synthesis of the highly substituted pyridine core is
a variation of the Gewald aminothiophene synthesis, followed by ring transformation or a
multi-component reaction. A potential pathway involves the reaction of an activated
methylene compound (malononitrile), an aldehyde (4-(2-hydroxyethoxy)benzaldehyde), a
sulfur source (elemental sulfur or sodium sulfide), and an amine (pyrrolidine) in the presence
of a base.



Procedure: A mixture of 4-(2-hydroxyethoxy)benzaldehyde, malononitrile, pyrrolidine, and a
catalytic amount of a base (e.g., piperidine or triethylamine) in a suitable solvent (e.g.,
ethanol) is heated to reflux. To this mixture, elemental sulfur or a solution of sodium sulfide is
added. The reaction is refluxed for several hours until the formation of the substituted
pyridine-2-thione is complete. The product is then isolated by filtration or extraction after
cooling.

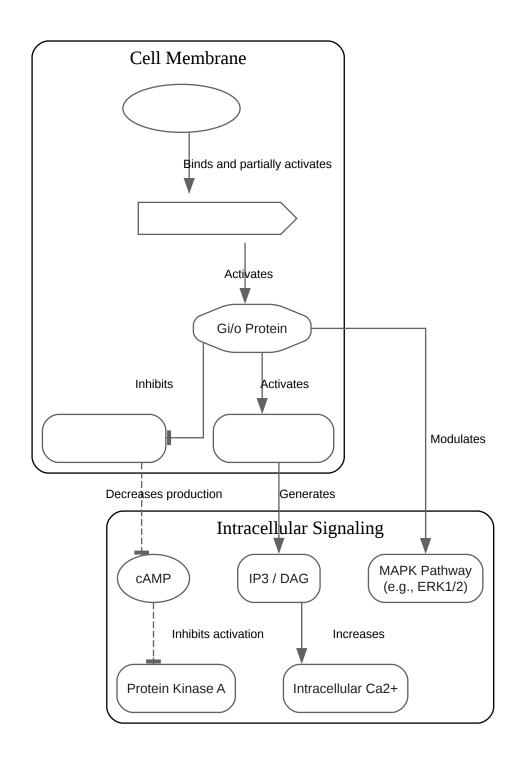
Step 4: Final Assembly of Neladenoson

- Methodology: The final step involves the S-alkylation of the pyridine-2-thione intermediate (INT4) with the previously synthesized halide or a related electrophile derived from INT2.
- Procedure: To a solution of the pyridine-2-thione in a polar aprotic solvent like DMF, a base such as potassium carbonate or sodium hydride is added. The mixture is stirred for a short period, followed by the addition of 4-{[2-(4-chlorophenyl)thiazol-4-yl]methyl}halide. The reaction is stirred at room temperature or slightly elevated temperature until completion. The final product, Neladenoson, is isolated by precipitation with water and purified by recrystallization or column chromatography.

Signaling Pathways

Neladenoson exerts its pharmacological effects by acting as a partial agonist at the adenosine A1 receptor. This receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to inhibitory G proteins of the Gi/o family. The activation of the A1 receptor by **Neladenoson** initiates a cascade of intracellular signaling events.





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Signaling pathway of **Neladenoson** via the Adenosine A1 Receptor.

Key Signaling Events:



- G Protein Coupling: Upon binding of **Neladenoson**, the adenosine A1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gi/o protein. This results in the dissociation of the Gαi/o subunit from the Gβy dimer.
- Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
- Modulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream target proteins involved in cellular function.
- Activation of Phospholipase C: The Gβγ subunits released upon G protein activation can stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are involved in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively.
- MAPK Pathway Modulation: Activation of the adenosine A1 receptor by Neladenoson has
 also been shown to modulate the mitogen-activated protein kinase (MAPK) signaling
 pathway, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can
 influence cellular processes such as gene expression, proliferation, and survival.

Quantitative Data

The following table summarizes key quantitative data related to the pharmacological activity of **Neladenoson**.

Parameter	Value	Species/Assay	Source
EC50 (Adenosine A1 Receptor)	~10 nM	Radioligand binding assay (human)	
Intrinsic Activity (vs. Adenosine)	Partial Agonist	Functional assays (cAMP)	-



Conclusion

Neladenoson is a structurally complex and highly selective partial agonist of the adenosine A1 receptor. Its synthesis is a challenging multi-step process, culminating in a molecule with a finely tuned pharmacological profile. The mechanism of action of **Neladenoson** is centered on its ability to modulate the Gi/o-coupled signaling pathway, leading to a decrease in intracellular cAMP and modulation of other key signaling cascades. This in-depth technical guide provides a foundational understanding of the chemical and biological properties of **Neladenoson**, which is essential for researchers and professionals involved in the development of novel cardiovascular therapeutics.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Neladenoson: A Technical Guide to its Chemical Structure, Synthesis, and Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821588#neladenoson-chemical-structure-and-synthesis-pathway]

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